molecular formula C21H21FN2O4S B4566059 3-{[3-Carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[3-Carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4566059
M. Wt: 416.5 g/mol
InChI Key: LCNOIVZFZCBWSU-UHFFFAOYSA-N
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Description

3-{[3-Carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclic heptane ring, a thiophene ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-Carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the phenyl ring.

    Formation of the Bicyclic Heptane Ring: This can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.

    Coupling Reactions: The final steps involve coupling the thiophene and bicyclic heptane rings through amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3-{[3-Carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 3-{[3-Carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluorobenzoic acid

Uniqueness

Compared to these similar compounds, 3-{[3-Carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid stands out due to its complex structure, which includes a bicyclic heptane ring and a thiophene ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-9-14(10-4-6-13(22)7-5-10)17(18(23)25)20(29-9)24-19(26)15-11-2-3-12(8-11)16(15)21(27)28/h4-7,11-12,15-16H,2-3,8H2,1H3,(H2,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNOIVZFZCBWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O)C(=O)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-Carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
3-{[3-Carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-{[3-Carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-{[3-Carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-{[3-Carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-{[3-Carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

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